2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
This compound features a benzo[d]oxazol-2-one core substituted with a chlorine atom at position 5, linked via an acetamide bridge to a 6-methylbenzo[d]thiazol-2-yl group. While direct data on this compound are sparse in the provided evidence (e.g., lacks details), its analogs and structural relatives offer insights into its physicochemical and pharmacological profile.
Properties
IUPAC Name |
2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S/c1-9-2-4-11-14(6-9)25-16(19-11)20-15(22)8-21-12-7-10(18)3-5-13(12)24-17(21)23/h2-7H,8H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFACSPVSXXKMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C4=C(C=CC(=C4)Cl)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzoxazole Ring: Starting from a suitable precursor such as 5-chloro-2-aminobenzoic acid, the benzoxazole ring can be formed through a cyclization reaction with an appropriate reagent like phosgene or a similar carbonylating agent.
Formation of the Benzothiazole Ring: The benzothiazole moiety can be synthesized from 2-aminothiophenol and a suitable aldehyde or ketone, followed by cyclization.
Coupling Reaction: The final step involves coupling the benzoxazole and benzothiazole intermediates through an acylation reaction using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the benzoxazole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the nitro or carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro and oxo groups may facilitate binding to active sites, while the benzothiazole moiety could interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed for comparative purposes:
2-(5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (GB16)
- Structure : Differs in the oxazolone moiety, which is replaced by a thiazolidinedione ring with a 4-chlorobenzylidene substituent.
- Physical Properties :
- Yield: 48%
- Melting Point: 283–284°C
- HPLC Purity: 96.02% (RT = 5.45 min)
- Molecular Weight: 443.93 g/mol
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g)
- Structure : Contains a 1,3,4-thiadiazole-thioacetamide linker instead of the oxazolone-acetamide group.
- Physical Properties :
- Melting Point: 263–265°C
- Molecular Weight: 456.56 g/mol (GC-MS: 456.44)
- Biological Activity : Exhibits antiproliferative effects, likely through VEGFR-2 inhibition or interference with cell cycle progression.
3-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide (CAS 902254-49-3)
- Structure : Shares the 5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl group but employs a propanamide chain linked to a sulfamoylphenyl-thiazole moiety.
- Molecular Weight : 478.9 g/mol
- Key Differences : The extended propanamide chain and sulfamoyl group may enhance solubility but reduce membrane permeability compared to the acetamide-linked benzothiazole in the target compound.
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (CAS 872704-30-8)
- Structure : Features a thiadiazole-pyridazine scaffold with a thioacetamide linker.
Comparative Data Table
Biological Activity
The compound 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a synthetic derivative that falls within the class of benzoxazole and benzothiazole compounds. These classes are known for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article explores the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 367.86 g/mol. The structural components include a benzoxazole moiety linked to a benzothiazole unit, which is often associated with significant pharmacological properties.
Target Interactions
Research indicates that compounds similar to this compound may interact with various biological targets:
- Voltage-Gated Sodium Channels (VGSCs) : These channels are crucial for neuronal excitability and have been implicated in the anticonvulsant activity of related compounds .
- Enzyme Inhibition : Studies show that similar benzothiazole derivatives can inhibit enzymes involved in oxidative stress responses, such as superoxide dismutase and acetylcholinesterase.
- Quorum Sensing Inhibition : Related compounds have demonstrated the ability to inhibit bacterial quorum sensing pathways, suggesting potential antibacterial activity .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various human cancer cell lines. Preliminary results indicate:
- Cytotoxicity : In vitro studies revealed significant cytotoxic effects against tumorigenic cell lines, with IC50 values indicating potent activity (e.g., IC50 = 32 ng/mL for certain derivatives) .
- Mechanisms of Action : The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and death .
Antimicrobial Effects
The compound's antimicrobial properties are noteworthy:
- Bacterial Inhibition : It has shown effectiveness against a range of bacterial strains, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Neuroprotective Effects
Neuroprotective properties have been observed in related compounds:
- Cellular Protection : The compound has demonstrated protective effects against oxidative stress-induced neuronal damage by modulating key signaling pathways (e.g., Akt/GSK-3β/NF-κB).
Study 1: Anticancer Activity Assessment
A study conducted on the cytotoxic effects of the compound on MCF-7 breast cancer cells revealed:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 0.004 | Apoptosis induction via caspase activation |
This study highlights the compound's potential as an anticancer agent through apoptosis induction.
Study 2: Neuroprotective Properties
Another research focused on the neuroprotective effects against amyloid-beta toxicity showed:
| Treatment | Cell Viability (%) | Mechanism |
|---|---|---|
| Compound Treatment | 85% | Inhibition of ROS production |
This suggests that the compound could be beneficial in neurodegenerative diseases like Alzheimer's.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
